Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- is a synthetic compound belonging to the class of phenoxyalkylcarboxylic acids. It is a chiral molecule, existing as both (R)- and (S)- enantiomers. This compound has garnered interest in scientific research primarily due to its biological activity as a selective antagonist of neuropeptide Y (NPY) Y1 receptors. []
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- can be synthesized starting from 4-chlorophenoxyacetic acid (1) [, ]. Esterification of 1 in the presence of a catalytic amount of concentrated sulfuric acid and absolute alcohol generates ethyl 2-(4-chlorophenoxy)acetate (2). Subsequent reaction with hydrazine hydrate yields 2-(4-chlorophenoxy)acetohydrazide (3). [] Further synthesis with carbon disulfide and alcoholic potassium hydroxide affords [5-(4-chlorophenoxy)methyl)]-1,3,4-oxadiazole-2-thiol (4) []. Synthesis of benzimidazole derivatives requires different approaches. One method involves using indole 2 as a starting material and keeping the (4-chlorophenoxy)methyl group at C-2 constant. Various piperidinylalkyl groups are substituted at N-1 to optimize the spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole. []
The molecular structure of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- derivatives has been investigated using techniques like X-ray crystallography. These studies have revealed key structural features, such as the conformation of the cyclopropane ring, the orientation of the carboxyl group, and the spatial arrangement of the (4-chlorophenoxy)methyl substituent. [, ] For instance, in the crystal structure of 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a derivative of the compound , the carboxyl group bisects the three-membered cyclopropane ring. This conformation suggests potential interactions between the carbonyl group and the cyclopropane ring. []
The mechanism of action for Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- and its derivatives is highly dependent on the specific application. As an NPY Y1 receptor antagonist, it is believed to act by competitively binding to the receptor, thereby blocking the actions of NPY. This antagonism of NPY Y1 receptors has implications in various physiological processes, including feeding behavior and energy homeostasis. [] Another derivative, CHF5074, functions as a γ-secretase modulator, reducing amyloid beta (Aβ) production without affecting Notch cleavage. []
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- derivatives, specifically a series of novel benzimidazoles, have been synthesized and evaluated as selective NPY Y1 receptor antagonists with the aim of developing anti-obesity drugs. The rationale behind this application lies in the role of NPY in regulating food intake and energy balance. []
Research has focused on developing derivatives of Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]- as potential therapeutic agents for Alzheimer's disease. A notable example is 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a γ-secretase modulator. In a transgenic mouse model of Alzheimer's disease, chronic CHF5074 treatment significantly reduced amyloid plaque pathology and brain Aβ levels. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: